5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid

描述

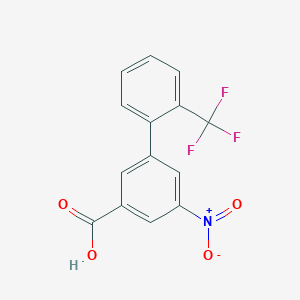

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid is a benzoic acid derivative characterized by a nitro (-NO₂) group at the 5-position and a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring. This compound belongs to a class of aromatic carboxylic acids widely utilized in pharmaceuticals, agrochemicals, and material sciences due to their tunable electronic and steric properties .

属性

IUPAC Name |

3-nitro-5-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(6-8)18(21)22/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSBJZPHIZCBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691134 | |

| Record name | 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-16-7 | |

| Record name | 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid typically involves the nitration of 3-(2-trifluoromethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 3-(2-trifluoromethylphenyl)benzoic acid with an amino group.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

科学研究应用

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, which can vary depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their properties are summarized below:

*Calculated based on molecular formula.

Key Observations:

- Functional Group Impact : Replacement of -COOH with -CN (as in 3-nitro-5-(trifluoromethyl)benzonitrile) eliminates acidity, altering solubility and reactivity. Nitriles are often intermediates in agrochemical synthesis .

- Complex Moieties : The triazole-thio group in the compound from Parchem Chemicals introduces heterocyclic diversity, which may enhance metabolic stability or target-specific interactions .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the influence of molecular connectivity indices (0JA, 1JA) on oral LD₅₀ in mice . For example:

- 0JA (Zero-Order Connectivity Index) : Reflects branching and atom count; higher values correlate with increased toxicity.

- 1JA (First-Order Connectivity Index) : Measures bond connectivity; linear structures (e.g., 5-nitro-2-substituted analogs) may exhibit lower toxicity than branched isomers.

While explicit LD₅₀ data for this compound is unavailable, its 3-substituted trifluoromethyl group likely increases 1JA, suggesting moderate-to-high predicted toxicity compared to 2-substituted analogs .

Antioxidant and Bioactivity Trends

Although this compound lacks hydroxyl groups, structural comparisons with cinnamic acid derivatives (e.g., ferulic acid) reveal that electron-withdrawing groups like -NO₂ and -CF₃ may shift bioactivity from antioxidant to electrophilic pathways (e.g., enzyme inhibition) .

生物活性

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group that enhances its lipophilicity, facilitating cellular penetration. The nitro group contributes to its reactivity and potential biological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is limited.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | TBD | Antimicrobial |

| K. pneumoniae | TBD | Antimicrobial |

2. Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with receptors that mediate cellular responses to inflammation and infection.

The trifluoromethyl group enhances the compound's ability to cross cell membranes, allowing it to reach intracellular targets effectively.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated significant inhibition at higher concentrations, suggesting potential for development as an antibiotic agent.

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, the administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests that it may serve as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。